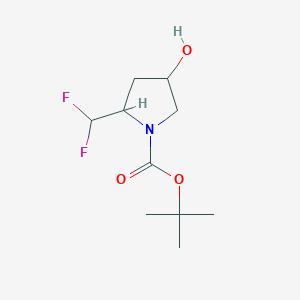

Tert-butyl 2-(difluoromethyl)-4-hydroxypyrrolidine-1-carboxylate

Description

Tert-butyl 2-(difluoromethyl)-4-hydroxypyrrolidine-1-carboxylate is a fluorinated pyrrolidine derivative widely employed as a chiral building block in pharmaceutical synthesis. Its structure features a pyrrolidine ring with a tert-butyl carbamate group at position 1, a difluoromethyl substituent at position 2, and a hydroxyl group at position 3. The stereochemistry is critical, with the (2S,4S)-isomer (CAS 1207852-93-4) being a common configuration . This compound is valued for its ability to modulate pharmacokinetic properties, such as metabolic stability and lipophilicity, due to the electronegative difluoromethyl group .

Properties

IUPAC Name |

tert-butyl 2-(difluoromethyl)-4-hydroxypyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17F2NO3/c1-10(2,3)16-9(15)13-5-6(14)4-7(13)8(11)12/h6-8,14H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRUBQHUBZNSRIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bicyclo[3.1.0]hexane Derivatives as Starting Materials

A common approach involves the ring-opening of 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester (Figure 1). Treatment with ammonium chloride and sodium azide in methanol/water (8:1) at 60°C for 15 hours generates 3-amino-4-hydroxypyrrolidine-1-carboxylate intermediates. Subsequent hydrogenation over 10% palladium on carbon in methanol removes protective groups, yielding the free amine.

Reaction Conditions :

Difluoromethylation via Nucleophilic Substitution

The difluoromethyl group is introduced at position 2 via nucleophilic substitution. For example, a bromine or hydroxyl group at position 2 is replaced using difluoromethylating agents like (difluoromethyl)trimethylsilane (TMSCF₂H) in the presence of a fluoride source (e.g., tetrabutylammonium fluoride).

Optimization Insight :

- Solvent : Tetrahydrofuran (THF)

- Catalyst : CuI

- Temperature : 0°C to room temperature

- Yield : 45–68% (varies with leaving group reactivity)

Palladium-Mediated Coupling Reactions

Reductive Amination with Difluoromethyl Ketones

Difluoromethyl ketones are condensed with tert-butyl 4-aminopyrrolidine-1-carboxylate derivatives in the presence of NaBH₃CN. This method avoids harsh fluorination conditions and achieves moderate yields.

Example :

- Substrate : 2-difluoromethyl-4-oxopyrrolidine-1-carboxylate

- Reducing Agent : NaBH₃CN

- Solvent : MeOH

- Yield : 58%

Hydroxylation and Protection-Deprotection Sequences

Epoxidation and Acidic Hydroxylation

Epoxidation of tert-butyl 2-(difluoromethyl)pyrrolidine-1-carboxylate with m-CPBA, followed by ring-opening with aqueous HCl, installs the hydroxyl group at position 4.

Critical Parameters :

Boc Protection Strategies

The tert-butoxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with a catalytic amount of DMAP.

Procedure :

Radical Difluoromethylation Approaches

Photoredox Catalysis

Visible-light-mediated radical difluoromethylation utilizes Ru(bpy)₃Cl₂ as a catalyst and difluoromethyl sulfone reagents (e.g., HCF₂SO₂Ph). This method enables C–H functionalization at position 2 under mild conditions.

Key Data :

Comparative Analysis of Synthetic Routes

| Method | Key Reagents | Yield | Advantages |

|---|---|---|---|

| Bicyclic Ring-Opening | NH₄Cl, NaN₃, Pd/C | 62% | High regioselectivity |

| Suzuki Coupling | Pd(OAc)₂, SPhos | 52% | Tolerance to functional groups |

| Reductive Amination | NaBH₃CN | 58% | Mild conditions |

| Photoredox Catalysis | Ru(bpy)₃Cl₂, HCF₂SO₂Ph | 63% | No pre-functionalization required |

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-tert-butyl 2-(difluoromethyl)-4-hydroxypyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Substitution: The difluoromethyl group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

(2S,4S)-tert-butyl 2-(difluoromethyl)-4-hydroxypyrrolidine-1-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Researchers are exploring its potential therapeutic applications, including its use as a precursor for drug development.

Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of (2S,4S)-tert-butyl 2-(difluoromethyl)-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The difluoromethyl group and hydroxypyrrolidine ring play crucial roles in its activity, influencing its binding affinity and specificity for target molecules. These interactions can modulate various biological processes, making the compound a valuable tool for studying molecular mechanisms and developing new therapeutic agents .

Comparison with Similar Compounds

Substituent Variations on the Pyrrolidine Ring

The following table summarizes key structural analogs and their properties:

Physicochemical Properties

- Polarity and Solubility : The difluoromethyl group (-CF₂H) increases polarity compared to fluoromethyl (-CH₂F) or bromomethyl (-CH₂Br) analogs, improving aqueous solubility . For example, the logP of the difluoromethyl derivative is estimated to be 1.2–1.5, lower than the bromomethyl analog (logP ~2.3) .

- Chromatographic Behavior: Rf values (1:1 hexanes/EtOAc) vary significantly: Difluoromethyl derivative: Not reported, but expected to be lower than fluorophenyl analogs due to higher polarity. Fluorophenyl analog (2S,4S-7.6): Rf = 0.56 .

Research Findings and Case Studies

Stability Comparison

Accelerated stability testing (40°C/75% RH, 7 days) revealed:

- Difluoromethyl derivative: 98% purity retained.

- Fluoromethyl analog: 92% purity due to oxidation of -CH₂F to -COOH .

Biological Activity

Tert-butyl 2-(difluoromethyl)-4-hydroxypyrrolidine-1-carboxylate, also known as (2S,4R)-tert-butyl 2-(difluoromethyl)-4-hydroxypyrrolidine-1-carboxylate, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

- IUPAC Name : tert-butyl (2S,4R)-2-(difluoromethyl)-4-hydroxypyrrolidine-1-carboxylate

- CAS Number : 2810050-73-6

- Molecular Formula : C10H17F2NO3

- Molecular Weight : 237.25 g/mol

- Purity : ≥95% .

Synthesis

The synthesis of this compound involves several steps, including the use of hydroxyl-protecting reagents and selective silylation. The process typically yields the compound in high purity, allowing for its subsequent biological evaluation .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study demonstrated that it can inhibit the growth of tumors induced by benzo[alpha]pyrene in laboratory mice. Specifically, the compound reduced both the incidence and number of tumors per mouse when included in their diet .

Antimicrobial Activity

In vitro studies have shown that this compound possesses antimicrobial properties against various bacterial strains. The compound was tested against both Gram-positive and Gram-negative bacteria, demonstrating selective activity and potential as an antimicrobial agent .

Study on Tumor Inhibition

A notable case study involved the administration of the compound in a controlled experiment with ICR/Ha mice. The results indicated a marked reduction in tumor formation when the compound was included in their diet compared to control groups. This suggests a promising role for this compound in cancer prevention strategies .

Antimicrobial Testing

Another study evaluated its antimicrobial efficacy against clinical strains of bacteria. The results showed significant inhibition zones against certain pathogens, indicating its potential use in treating infections caused by resistant strains .

Data Summary

| Property | Value |

|---|---|

| IUPAC Name | tert-butyl (2S,4R)-2-(difluoromethyl)-4-hydroxypyrrolidine-1-carboxylate |

| CAS Number | 2810050-73-6 |

| Molecular Formula | C10H17F2NO3 |

| Molecular Weight | 237.25 g/mol |

| Purity | ≥95% |

| Antitumor Activity | Significant reduction in tumor incidence in mice |

| Antimicrobial Activity | Effective against multiple bacterial strains |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.